5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
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Overview
Description
5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Isoxazole
It’s known for its significance in drug discovery, with various synthetic techniques employed for its synthesis .
Thiophene
, a five-membered heteroaromatic compound containing a sulfur atom, is also an important class of heterocyclic compounds with diverse applications in medicinal chemistry . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and specific catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, reagents, and catalysts is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets may make it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties and reactivity make it a versatile tool for various applications.
Comparison with Similar Compounds
5-Benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
3-Furan-2-yl-2-phenyl-5-p-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
Uniqueness: 5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione stands out due to its specific structural features, such as the presence of the isopropyl group and the thiophene ring
Properties
IUPAC Name |
2-phenyl-5-propan-2-yl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11(2)19-17(21)14-15(13-9-6-10-24-13)20(23-16(14)18(19)22)12-7-4-3-5-8-12/h3-11,14-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLCMSFBBUAHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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